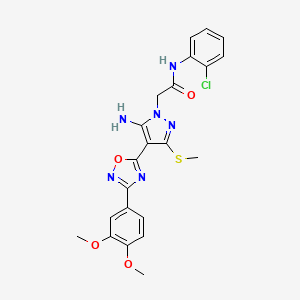

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O4S/c1-31-15-9-8-12(10-16(15)32-2)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-14-7-5-4-6-13(14)23/h4-10H,11,24H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPPBULLARXEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4Cl)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide is a complex organic molecule with potential biological activity. Its structure incorporates various pharmacophoric elements that may contribute to its therapeutic effects. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

Key Structural Features

- Oxadiazole Ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.

- Pyrazole Moiety : Often associated with anti-inflammatory and analgesic properties.

- Dimethoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Induction of apoptosis |

| HeLa | 34 | Caspase activation |

| MCF-7 | 40 | Cell cycle arrest |

The compound induced morphological changes characteristic of apoptosis in treated cells, including cell shrinkage and detachment from the culture surface. These findings suggest that the compound may act through both apoptotic pathways and cell cycle modulation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study assessing COX-II inhibition, it exhibited an IC50 value of 6.13 μM, indicating potent activity compared to standard anti-inflammatory drugs like Rofecoxib . This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory responses.

Apoptosis Induction

The mechanism by which this compound induces apoptosis involves:

- Caspase Activation : Increased caspase activity was observed in treated cancer cells, leading to programmed cell death.

- Phosphatidylserine Translocation : The externalization of phosphatidylserine was noted in flow cytometry assays, confirming apoptosis.

Cell Cycle Modulation

The compound was found to induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells. This effect was corroborated by flow cytometry analysis .

Study 1: Cytotoxicity Assessment

In a comprehensive study involving multiple cancer cell lines (HCT-116, HeLa, MCF-7), the compound was tested for cytotoxicity using the MTT assay. Results indicated that all tested concentrations led to significant reductions in cell viability, supporting its potential as an anticancer drug.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound involves the formation of a complex structure that integrates multiple functional groups known for their biological activity. The synthetic route typically includes the reaction of 3,4-dimethoxyphenyl derivatives with oxadiazole and pyrazole moieties. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Recent studies have indicated that derivatives containing oxadiazole and pyrazole rings exhibit significant anticancer properties. For instance, compounds similar to 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide have been shown to induce apoptosis in various cancer cell lines, suggesting a potential mechanism through which they exert their anticancer effects . The incorporation of a chlorophenyl group is believed to enhance the lipophilicity of the compound, facilitating better cell membrane penetration.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. Research indicates that similar pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Compounds with structural similarities have shown promising results in reducing edema and inflammatory markers in animal models . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Effects

The presence of the oxadiazole moiety is associated with antimicrobial activity against various pathogens. Studies have reported that compounds featuring oxadiazole structures exhibit significant antibacterial and antifungal properties. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical trials:

- Anticancer Efficacy : A study involving a series of pyrazole derivatives demonstrated that specific substitutions led to enhanced potency against breast cancer cell lines. The most effective compounds were those that included both oxadiazole and chlorophenyl groups .

- Anti-inflammatory Trials : In animal models, compounds exhibiting similar structures were evaluated for their ability to reduce inflammation induced by carrageenan. Results showed a significant decrease in paw edema compared to control groups .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and analogs from literature:

Key Observations:

- The 3,4-dimethoxyphenyl group in the target compound distinguishes it from analogs with mono-methoxy () or halogenated aryl groups (). This substitution may improve π-π stacking or hydrogen-bonding interactions in biological targets .

- The methylthio group at the pyrazole 3-position is conserved in the target compound and analogs, suggesting a role in modulating solubility or binding affinity .

- Substituents on the acetamide nitrogen (e.g., 2-chlorophenyl vs.

Hydrogen Bonding and Crystallography

- highlights N—H⋯O and C—H⋯N hydrogen bonds in crystal structures, which stabilize molecular packing . The target compound’s acetamide group likely participates in similar interactions, affecting solubility and crystallinity.

- The dihedral angle between pyrazole and aryl rings (30.7° in ) suggests a non-planar conformation, which may influence binding to flat biological targets (e.g., enzyme active sites) .

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, insights can be inferred from analogs:

- Antimalarial Potential: Pyrazole-4-carboxamide derivatives with methylthio groups () exhibit antimalarial activity, suggesting the target compound may share this property .

- Ferroptosis Induction: notes that certain heterocyclic compounds induce ferroptosis in cancer cells. Structural similarities to the target compound’s oxadiazole-pyrazole framework may imply analogous mechanisms .

Q & A

Basic Research Questions

Q. How can the cyclization step for synthesizing the 1,2,4-oxadiazole core be optimized?

- Methodological Answer : Cyclization of intermediates (e.g., hydrazides) to form the 1,2,4-oxadiazole ring is critical. Use phosphorus oxychloride (POCl₃) at 120°C under reflux for 4–6 hours, as this method achieves high yields (72–85%) and minimizes side reactions . Monitor reaction progress via TLC and purify the product using recrystallization from ethanol-DMF mixtures to remove unreacted starting materials.

Q. What analytical techniques are most reliable for characterizing the tautomeric forms (amine/imine) in this compound?

- Methodological Answer : Variable-temperature ¹H NMR is essential to resolve tautomeric equilibria. For example, observe NH proton signals between δ 10.10–13.30 ppm, with integration ratios (e.g., 50:50 amine/imine) at 25°C. Complementary IR spectroscopy (stretching bands ~3200–3400 cm⁻¹ for NH) and high-resolution mass spectrometry (HRMS) can confirm molecular weight and tautomer coexistence .

Q. How should researchers handle discrepancies in spectral data during structural elucidation?

- Methodological Answer : Cross-validate using multiple techniques:

- X-ray crystallography for absolute configuration (if crystals are obtainable).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., aromatic protons near δ 7.42–7.58 ppm).

- Computational NMR prediction tools (e.g., DFT-based simulations) to compare experimental vs. theoretical chemical shifts .

Advanced Research Questions

Q. What computational strategies can predict the compound's reactivity and electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to analyze:

- HOMO-LUMO gaps to assess charge-transfer potential.

- Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites (e.g., the oxadiazole ring vs. acetamide moiety).

- Fukui indices to predict sites prone to electrophilic/nucleophilic attacks. Use software like Gaussian 16 with B3LYP/6-31G(d) basis sets .

Q. How can contradictory biological activity data be resolved when modifying the pyrazole-thioether substituent?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically vary the methylthio group (-SMe) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives and test antimicrobial activity against Gram-positive/negative strains.

- Molecular docking against target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize activity trends. Compare binding affinities of tautomers using AutoDock Vina .

Q. What mechanistic insights explain the formation of the 1,2,4-triazole byproducts during synthesis?

- Methodological Answer : Byproducts may arise from competing cyclization pathways. Investigate via:

- Kinetic studies : Monitor reaction intermediates by LC-MS at varying temperatures.

- Trapping experiments : Add thiourea to intercept reactive intermediates (e.g., nitrile imines).

- Computational reaction pathway modeling (IRC calculations) to identify transition states favoring triazole vs. oxadiazole formation .

Q. How can solvent effects be optimized to improve yield in the final acetamide coupling step?

- Methodological Answer : Screen solvents for polarity and coordination ability:

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole amine.

- Low-temperature conditions (0–5°C) reduce side reactions during chloroacetyl chloride addition.

- Use Dean-Stark traps for azeotropic removal of HCl in refluxing dioxane to drive the reaction to completion .

Methodological Notes

- Spectral Data Interpretation : Always compare experimental data with literature values for analogous compounds (e.g., 1,2,4-oxadiazole derivatives in and ).

- Safety Protocols : Handle chloroacetyl chloride and POCl₃ in fume hoods with appropriate PPE ( ).

- Data Reproducibility : Document reaction conditions (e.g., ramp rates, solvent purity) meticulously, as minor variations can significantly impact tautomer ratios or byproduct formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.